![molecular formula C11H12N2O B1283806 (1-benzyl-1H-pyrazol-4-yl)methanol CAS No. 70817-17-3](/img/structure/B1283806.png)
(1-benzyl-1H-pyrazol-4-yl)methanol
Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
- Complex Formation in Chemistry : (1-benzyl-1H-pyrazol-4-yl)methanol derivatives have been used in the synthesis of mononuclear complexes involving platinum group metal complexes. These complexes are significant for their structural properties and potential applications in materials science and catalysis (Sairem et al., 2012).
Computational Chemistry and Synthesis
- Computational Study for Synthesis : The compound has been a subject in computational studies focusing on the synthesis of new pyrazolyl α-amino esters derivatives. This research provides insights into the reaction mechanisms and potential for synthesizing new active biomolecules (Mabrouk et al., 2020).
Crystal Structure Analysis
- Crystal Structure Analysis : Studies on related pyrazole compounds, such as 1-phenyl-3-methyl-4-benzoyl-2,5-dihydro-1H-pyrazol-5-one, have provided insights into crystal structures and "U" conformations, which are crucial for understanding molecular interactions and properties (Liu et al., 2005).
Molecular Dimer Formation
- Molecular Dimer Studies : Research has also been conducted on 3,5-diaryl-1H-pyrazoles, closely related to the compound , to understand the formation of molecular dimers through hydrogen bonding. Such studies are valuable in the field of supramolecular chemistry (Zheng et al., 2010).
Antimicrobial Applications
- Antimicrobial Screening : Various derivatives of pyrazole, including (1-benzyl-1H-pyrazol-4-yl)methanol, have been synthesized and evaluated for their antibacterial properties, highlighting their potential in pharmaceutical applications (Landage et al., 2019).
Eco-Friendly Synthesis
- Eco-Friendly Synthesis Approaches : The compound has been involved in research focused on eco-friendly synthesis methods, including reactions in lemon juice medium, which is significant for sustainable chemistry practices (Milovanović et al., 2019).
Corrosion Inhibition
- Corrosion Inhibition : Derivatives of the compound have been investigated for their effectiveness as corrosion inhibitors for metals, an important application in materials science and engineering (Ma et al., 2017).
Mechanism of Action
Target of Action
A structurally similar compound, 1-(3-trifluoromethyl-benzyl)-1h-pyrazole, has been reported to interact with the human a2b adenosine receptor
Mode of Action
The exact mode of action of (1-benzyl-1H-pyrazol-4-yl)methanol is currently unknown due to the lack of specific studies on this compound. Based on the structural similarity to 1-(3-trifluoromethyl-benzyl)-1h-pyrazole, it can be hypothesized that it may interact with its targets in a similar manner .
Biochemical Pathways
If it does indeed interact with adenosine receptors like its structurally similar counterpart, it could potentially influence a variety of cellular processes, including inflammation, neurotransmission, and smooth muscle contraction .
Result of Action
If it acts similarly to 1-(3-trifluoromethyl-benzyl)-1h-pyrazole, it may exert its effects by modulating the activity of adenosine receptors .
properties
IUPAC Name |
(1-benzylpyrazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-9-11-6-12-13(8-11)7-10-4-2-1-3-5-10/h1-6,8,14H,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPOQNKXQHXEKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588130 | |
Record name | (1-Benzyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-benzyl-1H-pyrazol-4-yl)methanol | |
CAS RN |
70817-17-3 | |
Record name | (1-Benzyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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